Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine
Overview
Description
Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine is a synthetic compound that features a unique combination of an allyloxycarbonyl group, a pyridyl ring, and an alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine typically involves the following steps:
Formation of the Pyridyl Alanine Backbone: The starting material, 3-(3’-pyridyl)-dl-alanine, is synthesized through a condensation reaction between pyridine-3-carboxaldehyde and alanine.
Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group is introduced via a reaction with allyl chloroformate under basic conditions, typically using a base such as triethylamine.
Industrial Production Methods: Industrial production of Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of carbonyl derivatives.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the pyridyl ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.
Reduction Products: Reduced forms of the pyridyl ring or the allyloxycarbonyl group.
Substitution Products: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry: Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays.
Industry: In the industrial sector, Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The allyloxycarbonyl group and the pyridyl ring play crucial roles in binding to the active site of the target molecule, influencing its activity and function.
Comparison with Similar Compounds
3-(3’-Pyridyl)-dl-alanine: Lacks the allyloxycarbonyl group, making it less versatile in synthetic applications.
Allyloxycarbonyl-3-(2’-pyridyl)-dl-alanine: Similar structure but with the pyridyl ring in a different position, leading to different reactivity and biological activity.
N-Boc-3-(3’-pyridyl)-dl-alanine: Contains a different protecting group (Boc) instead of the allyloxycarbonyl group, affecting its stability and reactivity.
Uniqueness: Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine is unique due to the presence of the allyloxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s structure allows for a wide range of chemical modifications, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-(prop-2-enoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-6-18-12(17)14-10(11(15)16)7-9-4-3-5-13-8-9/h2-5,8,10H,1,6-7H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMVEHUJSCURF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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